N-(6-Oxo-4-sulfanyl-1,6-dihydropyrimidin-5-yl)benzamide

Beschreibung

Eigenschaften

CAS-Nummer |

544705-51-3 |

|---|---|

Molekularformel |

C11H9N3O2S |

Molekulargewicht |

247.28 g/mol |

IUPAC-Name |

N-(6-oxo-4-sulfanyl-1H-pyrimidin-5-yl)benzamide |

InChI |

InChI=1S/C11H9N3O2S/c15-9(7-4-2-1-3-5-7)14-8-10(16)12-6-13-11(8)17/h1-6H,(H,14,15)(H2,12,13,16,17) |

InChI-Schlüssel |

CVCQPTRHOKVVHF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(N=CNC2=O)S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Mercapto-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide typically involves the reaction of 2-mercapto-6-oxo-4-phenylthio-1,6-dihydropyrimidine-5-carbonitrile with benzoyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) as the solvent . The reaction mixture is stirred for 10-15 minutes, followed by the addition of the appropriate bromomethylphenyl derivatives and further stirring at room temperature for 16-18 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-Mercapto-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide undergoes several types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Disulfides.

Reduction: Alcohol derivatives.

Substitution: Substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of N-(6-Oxo-4-sulfanyl-1,6-dihydropyrimidin-5-yl)benzamide is its antimicrobial properties. Research indicates that derivatives of this compound exhibit substantial antibacterial and antifungal activity. For instance, compounds structurally related to this class have demonstrated effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Potency of Related Compounds

| Compound Name | MIC (µM) | Activity Type |

|---|---|---|

| W6 (related compound) | 5.19 | Antibacterial |

| W1 (related compound) | 5.08 | Antifungal |

These findings suggest that the incorporation of the dihydropyrimidine structure enhances the antimicrobial efficacy of benzamide derivatives, making them promising candidates for developing new therapeutic agents .

Anticancer Properties

This compound and its derivatives have also been evaluated for anticancer activity. Studies show that certain analogues exhibit cytotoxic effects against various cancer cell lines, including those associated with breast and colon cancers. For example, one study reported an IC50 value of 4.12 µM for a related compound, indicating potent anticancer activity compared to standard treatments like 5-fluorouracil .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| W17 (related compound) | 4.12 | Breast Cancer |

| Standard (5-FU) | 7.69 | Breast Cancer |

The ability of these compounds to induce apoptosis in cancer cells further emphasizes their therapeutic potential in oncology .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Research has shown that compounds containing similar structures can inhibit key enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and diabetes .

Table 3: Enzyme Inhibition Activity

| Compound Name | Enzyme Target | Inhibition Type |

|---|---|---|

| Sulfonamide Derivatives | Acetylcholinesterase | Inhibitor |

| Benzodioxane Derivatives | α-Glucosidase | Inhibitor |

This enzyme inhibition profile suggests that these compounds could be valuable in developing treatments for neurodegenerative diseases and metabolic disorders .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various functional groups to enhance biological activity. The presence of the sulfanyl group is crucial as it contributes to the overall stability and reactivity of the molecule .

Wirkmechanismus

The compound exerts its effects primarily by inhibiting the activity of SecA ATPase, an essential enzyme in the bacterial protein secretion pathway . By binding to the active site of the enzyme, it prevents the hydrolysis of ATP, thereby inhibiting the translocation of preproteins across the bacterial cytoplasmic membrane. This disruption in protein secretion ultimately leads to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogs

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The pentadecyl chain in CTPB enhances membrane permeability, a trait absent in the target compound, which may rely on the benzamide’s aromaticity for passive diffusion .

- Solubility : The sulfanyl group in the target compound could improve aqueous solubility compared to halogenated or alkylated analogs like CTPB, which prioritize lipophilicity.

- Stability: The dihydropyrimidinone core may confer metabolic stability over simpler benzene-based analogs, as heterocycles often resist oxidative degradation.

Methodological Considerations

Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving the 3D conformations of such compounds, enabling structure-activity relationship (SAR) studies. For example, the WinGX suite () facilitates small-molecule crystallography, which could elucidate the target compound’s binding modes in hypothetical targets .

Biologische Aktivität

N-(6-Oxo-4-sulfanyl-1,6-dihydropyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrimidine derivative features a unique structure that may confer various pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and mechanisms of action.

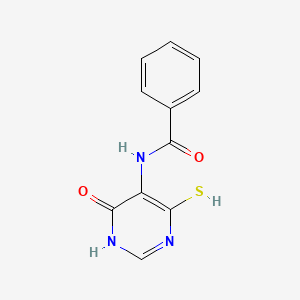

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring with a sulfanyl group and an amide functional group attached to a benzene ring. The presence of these functional groups is crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Interaction : It can bind to cellular receptors, modulating signaling pathways that affect cell proliferation and survival.

- DNA Intercalation : The compound may intercalate into DNA, affecting replication and transcription processes.

Antimicrobial Activity

A study conducted by Huseynzada et al. (2020) investigated the antibacterial properties of various dihydropyrimidine derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity against several strains of bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 128 |

Antiviral Activity

Research published in MDPI highlighted the potential antiviral properties of similar pyrimidine derivatives. Compounds structurally related to this compound showed promising activity against various viral strains, particularly influencing the hepatitis virus family .

Anticancer Properties

In vitro studies have also suggested that this compound may possess anticancer properties. A molecular docking analysis indicated strong binding affinities to targets involved in cancer cell proliferation . The results suggested IC50 values in the micromolar range for several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 20 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against multidrug-resistant bacterial infections. The results demonstrated a reduction in bacterial load in infected tissues after treatment .

Case Study 2: Antiviral Activity

A study evaluated the effectiveness of this compound against the influenza virus in vitro. Results showed a significant reduction in viral titers in treated cells compared to controls, indicating its potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(6-Oxo-4-sulfanyl-1,6-dihydropyrimidin-5-yl)benzamide and related benzamide derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example:

- Step 1 : Preparation of the pyrimidine scaffold via condensation of thiourea with β-keto esters or nitriles under acidic conditions.

- Step 2 : Functionalization at the 5-position using benzoyl chloride derivatives in the presence of a coupling agent (e.g., EDCI/HOBt) .

- Step 3 : Purification via column chromatography or recrystallization from ethanol/water mixtures .

- Key Considerations : Reaction conditions (e.g., solvent, temperature) significantly impact yield. For instance, anhydrous DMF is preferred for acylation steps to avoid hydrolysis .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., triclinic system with space group P1) .

- NMR Spectroscopy : Confirm regiochemistry via and NMR (e.g., sulfanyl protons resonate at δ 3.8–4.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm accuracy) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Poor in aqueous buffers but soluble in DMSO or DMF (test via saturation shake-flask method).

- Stability : Degrades in basic media (pH > 9); store at −20°C under inert atmosphere .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide ring) influence biological activity?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF) at the para-position of benzamide to enhance enzyme inhibition (e.g., targeting bacterial PPTases) .

- Assays : Compare IC values in cytotoxicity assays (e.g., HeLa cells) to quantify effects .

- Data Interpretation : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity .

Q. What challenges arise in refining crystallographic data for this compound, and how are they addressed?

- Methodological Answer :

- Challenges : Disorder in the sulfanyl group or solvent molecules in the lattice.

- Solutions : Apply SHELXL restraints (e.g., DFIX for bond lengths) and twin refinement for non-merohedral twinning .

Q. How can researchers reconcile discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., MTT assay incubation time) to minimize inter-lab differences .

- Data Normalization : Use internal controls (e.g., hydroxyurea for cytotoxicity comparisons) .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalysis : Use FeNi-BDC bimetallic MOFs for amidation steps (yield >77% over 6 cycles) .

- Workflow : Employ flow chemistry for continuous coupling of pyrimidine intermediates with benzoyl chlorides .

Q. How do researchers validate target engagement in biochemical pathways (e.g., bacterial proliferation)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.